
2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol" is not directly discussed in the provided papers. However, the papers do provide insights into the chemistry of related cyclopropane derivatives and their synthetic utility. Cyclopropane derivatives are known for their strain and unique reactivity due to the presence of a three-membered ring, which can be exploited in various synthetic applications .
Synthesis Analysis
The synthesis of cyclopropane derivatives often involves strategies that take advantage of the ring strain and the presence of functional groups. For instance, alkyl 2-chloro-2-cyclopropylideneacetates are used as versatile building blocks due to their reactivity as Michael acceptors, dienophiles, dipolarophiles, and cyclophiles . Similarly, the synthesis of fluorinated analogs of amino acids, such as 2-fluoro-1-aminocyclopropane-1-carboxylic acid, involves cyclopropanation followed by rearrangement and deprotection steps . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the presence of a three-membered ring, which imparts significant ring strain and influences the chemical reactivity of the compound. The presence of substituents such as chloro, fluoro, and methyl groups can further affect the electronic distribution and steric hindrance, which are crucial for the reactivity and stability of the molecule .
Chemical Reactions Analysis
Cyclopropane derivatives participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions to form spirocyclopropane anellated heterocycles . They can also be involved in electron transfer reactions, as seen with 1-fluoro-1-methyl-2,2-diphenylcyclopropane reacting with lithium metal . Additionally, cyclopropanes can undergo pyrolysis to form dienes in the presence of catalysts like SiO2 or Al2O3 . These reactions highlight the diverse reactivity of cyclopropane derivatives that could be relevant to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The ring strain in cyclopropanes can lead to higher reactivity, and the presence of electron-withdrawing groups like chloro and fluoro can affect the acidity and stability of the molecule. The substituents can also influence the boiling point, solubility, and other physical properties. For example, the synthesis and characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one involved optimization of reaction conditions to achieve high yield and purity, indicating the importance of understanding these properties for practical applications .
Scientific Research Applications
Ethylene Action Inhibition in Plants
1-Methylcyclopropene (1-MCP), a compound structurally similar to the requested chemical, has been extensively studied for its ability to inhibit ethylene action, which plays a crucial role in the ripening and senescence of fruits, vegetables, and floricultural crops. It's effective at low concentrations and its application can significantly extend the postharvest life of various agricultural products by delaying ethylene effects such as ripening, senescence, and other ethylene-induced physiological changes (Blankenship & Dole, 2003).
Stabilization and Controlled Release of Active Compounds
Research has been conducted on the stabilization and controlled release of gaseous/volatile active compounds like 1-MCP and ethylene, which are important for pre-harvest and postharvest management of fresh produce. These methods aim to improve safety, maintain quality, and extend the shelf life of fresh produce by controlling the release of these active compounds (Chen et al., 2020).
Chemical Synthesis
Compounds with similar structures have been used as intermediates in the synthesis of various chemicals. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an important intermediate for manufacturing flurbiprofen, demonstrates the relevance of these compounds in organic synthesis and pharmaceutical manufacturing (Qiu et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-(2-chloro-2-fluoro-1-methylcyclopropyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO/c1-5(2-3-9)4-6(5,7)8/h9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFVCYBXAGQFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

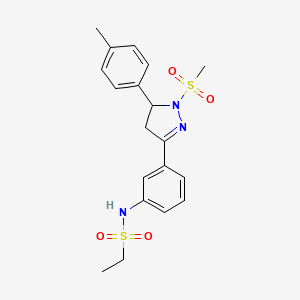
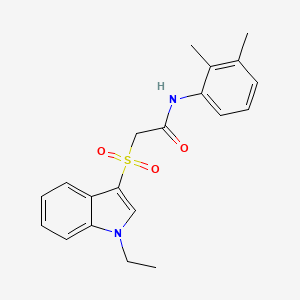
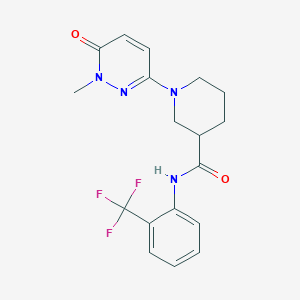
![4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2501158.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2501161.png)
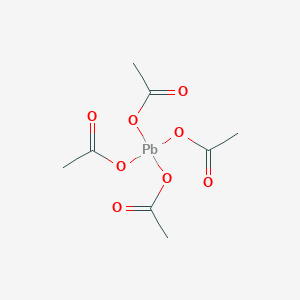
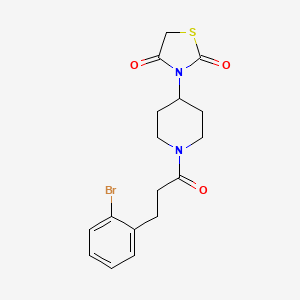
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501166.png)
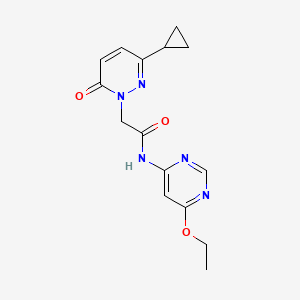
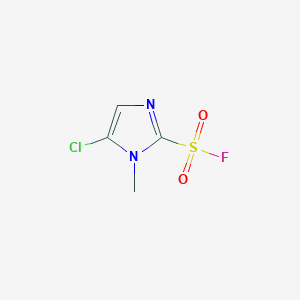
![(E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501171.png)
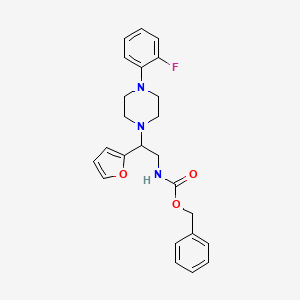
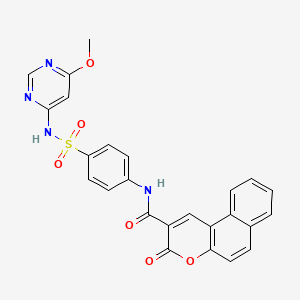
![Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2501175.png)